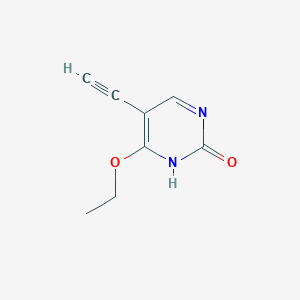

6-Ethoxy-5-ethynylpyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

61751-47-1 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

6-ethoxy-5-ethynyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C8H8N2O2/c1-3-6-5-9-8(11)10-7(6)12-4-2/h1,5H,4H2,2H3,(H,9,10,11) |

InChI Key |

IIXNOVCLLKADRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=NC(=O)N1)C#C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 6 Ethoxy 5 Ethynylpyrimidin 2 1h One

Reactions at the Ethynyl (B1212043) Moiety

The ethynyl group is a versatile functional handle for a wide range of organic reactions, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds.

Click Chemistry Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of 6-ethoxy-5-ethynylpyrimidin-2(1H)-one is an ideal substrate for click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide. The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. While this reaction is widely applied to molecules containing terminal alkynes, specific studies detailing the use of this compound in CuAAC reactions are not extensively documented in a review of the current literature. However, related pyrimidinone structures containing alkyne functions have been successfully employed in CuAAC to synthesize novel hybrid molecules. Current time information in Winnipeg, CA.

The general scheme for this reaction involves a copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. The reaction proceeds readily in various solvents, including aqueous mixtures.

Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Condition |

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate |

| Solvent | t-BuOH/H₂O, DMF, DMSO |

| Temperature | Room Temperature |

| Reactants | Terminal Alkyne, Organic Azide |

| Product | 1,4-disubstituted 1,2,3-triazole |

Hydration, Halogenation, and Hydroboration Reactions of the Alkyne

While theoretically possible, specific examples of hydration, halogenation, and hydroboration reactions performed on this compound are not found in the surveyed scientific literature. Generally, the hydration of a terminal alkyne, often catalyzed by mercury(II) or other transition metals under acidic conditions, would be expected to yield a methyl ketone, in this case, 5-acetyl-6-ethoxypyrimidin-2(1H)-one, following Markovnikov's rule.

Halogenation with reagents like Br₂ or Cl₂ would lead to the corresponding dihaloalkene. Hydroboration-oxidation, on the other hand, would proceed with anti-Markovnikov selectivity to yield an aldehyde after tautomerization of the intermediate enol.

Metal-Catalyzed Coupling Reactions Beyond Sonogashira

The terminal alkyne is a suitable partner for various metal-catalyzed cross-coupling reactions. While the Sonogashira coupling is a common reaction for terminal alkynes, other coupling reactions can also be envisaged. For instance, the Hiyama coupling involves the reaction of an organosilane with an organic halide, but modifications for alkynes exist. However, literature specifically documenting such palladium-catalyzed cross-coupling reactions directly on the ethynyl group of this compound is scarce. Research on related pyrimidine (B1678525) systems has focused more on the coupling of pyrimidinyl tosylates or halides rather than the functionalization of an ethynyl substituent.

Terminal Alkyne Dimerization and Polymerization

The dimerization of terminal alkynes to form symmetric 1,3-diynes is a well-established transformation known as the Glaser coupling or its more efficient variant, the Hay coupling. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride, in the presence of an amine base like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, often oxygen from the air.

Application of Glaser-Hay coupling conditions to this compound would be expected to yield the symmetrical diyne, 1,4-bis(6-ethoxy-2-oxo-1,2-dihydropyrimidin-5-yl)buta-1,3-diyne. Despite the high reliability of this reaction, specific studies reporting the dimerization or polymerization of this compound have not been identified in the reviewed literature.

Table 2: General Conditions for Glaser-Hay Coupling

| Parameter | Typical Condition |

| Catalyst | CuCl / TMEDA |

| Oxidant | O₂ (Air) |

| Solvent | Acetone, Dichloromethane, Pyridine |

| Temperature | Room Temperature to Reflux |

| Product | Symmetrical 1,3-diyne |

Transformations Involving the Ethoxy Group

Ether Cleavage Strategies

The ethoxy group at the 6-position of the pyrimidine ring is an ether linkage that can be cleaved to reveal a hydroxyl group, which would likely exist as the corresponding pyrimidin-2,6-dione tautomer. A standard and highly effective reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group.

This transformation would convert this compound into 5-ethynyl-6-hydroxypyrimidin-2(1H)-one (5-ethynyluracil). While BBr₃ is a powerful reagent for this purpose, no specific published examples of its use on this compound were found in a survey of the literature. The reaction is generally performed at low temperatures in an inert solvent like dichloromethane. Current time information in Winnipeg, CA.

Reactivity of the Pyrimidin-2(1H)-one Core

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally unreactive towards electrophilic attack compared to benzene. wikipedia.orgtotal-synthesis.com

The substituents on the ring significantly influence its reactivity.

Activating Groups: The ethoxy group at C-6 is an electron-donating group, which activates the ring towards electrophilic attack. wikipedia.org It directs incoming electrophiles to the ortho and para positions.

Deactivating Groups: The carbonyl group at C-2 and the ethynyl group at C-5 are electron-withdrawing, deactivating the ring.

Considering the positions relative to the activating ethoxy group, the C-5 position is occupied. The C-4 position is ortho to the C-5 ethynyl group and meta to the C-6 ethoxy group, making it less favorable for substitution. Therefore, electrophilic attack is unlikely to occur on the pyrimidine ring itself without harsh conditions, which may lead to degradation. Common SEAr reactions like nitration or halogenation would likely target other positions if possible or require forcing conditions. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyrimidines. nih.gov The presence of electronegative nitrogen atoms facilitates nucleophilic attack, especially at the C-2, C-4, and C-6 positions, which are electron-poor. stackexchange.com

In this compound, the C-6 position is a potential site for SNAr. The ethoxy group can act as a leaving group when attacked by a strong nucleophile. The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyrimidine ring. youtube.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com

For instance, treatment with ammonia or primary amines could potentially displace the ethoxy group to form the corresponding 6-amino-5-ethynylpyrimidin-2(1H)-one. The reaction rate would be enhanced by the presence of the electron-withdrawing ethynyl and carbonyl groups.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at C-6

| Nucleophile (Nu-H) | Potential Product |

|---|---|

| Ammonia (NH₃) | 6-Amino-5-ethynylpyrimidin-2(1H)-one |

| Primary Amine (R-NH₂) | 6-(Alkylamino)-5-ethynylpyrimidin-2(1H)-one |

| Hydrazine (N₂H₄) | 6-Hydrazinyl-5-ethynylpyrimidin-2(1H)-one |

| Sodium Methoxide (NaOMe) | 6-Methoxy-5-ethynylpyrimidin-2(1H)-one |

Ring-Opening: The pyrimidinone ring can be susceptible to ring-opening under certain conditions, particularly through nucleophilic attack. Strong bases can attack the carbonyl carbon (C-2) or other electrophilic centers, leading to the cleavage of the ring. For example, reactions of some 4-pyrimidones with sulfur ylides have been shown to result in ring-opening to form 3-aminoacrylamides as a side reaction. rsc.org Similarly, harsh hydrolytic conditions (strong acid or base with heat) could potentially cleave the amide bonds within the ring.

Ring-Closing: The ethynyl substituent at the C-5 position provides a versatile handle for intramolecular ring-closing reactions to form fused heterocyclic systems. For example, if a suitable nucleophilic group were introduced at the C-4 position (e.g., via a prior SNAr reaction), an intramolecular cyclization onto the alkyne could occur. This strategy is a common method for synthesizing bicyclic heteroaromatics. Ring-closing metathesis (RCM) is another powerful technique for forming rings, though it typically involves two alkene moieties. nih.govyoutube.com

Annelation, or annulation, is the formation of a new ring fused to an existing one. The 5-ethynylpyrimidine scaffold is an excellent precursor for annelation reactions, leading to the synthesis of diverse fused heterocycles like thienopyrimidines and other complex systems. mdpi.comresearchgate.net

One notable example is the Brønsted acid-assisted peri-annulation of 1H-perimidines with 5-alkynylpyrimidines. mdpi.com In this reaction, the protonated 5-alkynylpyrimidine acts as an electrophile. The electron-rich perimidine attacks the alkyne, initiating a cascade of reactions that ultimately leads to the formation of a complex fused polycyclic system, such as 1,3-diazapyrenes. mdpi.com This highlights the utility of the ethynyl group as an electrophilic partner in annelation cascades.

Another strategy involves the recyclization of thienyl-tetrazoles with amines, which includes the annulation of a pyrimidinone core to a thiophene ring, yielding thieno[2,3-d]pyrimidine derivatives. researchgate.net This demonstrates how the pyrimidine ring itself can be constructed onto an existing ring system.

Table 2: Examples of Annelation Reactions Involving 5-Alkynylpyrimidine Scaffolds

| Reactant | Reagent/Conditions | Fused Product Type |

|---|---|---|

| 5-Alkynylpyrimidine | 1H-Perimidine / Brønsted Acid | 1,3-Diazapyrene derivatives |

| Substituted Thiophene | Triethyl orthoformate, NaN₃, then Aliphatic Amine | Thieno[2,3-d]pyrimidine derivatives |

Theoretical and Computational Investigations on 6 Ethoxy 5 Ethynylpyrimidin 2 1h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, governed by the arrangement of its electrons. For 6-Ethoxy-5-ethynylpyrimidin-2(1H)-one, understanding its electronic structure is key to predicting its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule. By approximating the electron density, DFT calculations can determine the most stable, or ground-state, geometry of a molecule by finding the minimum energy conformation. For this compound, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.nettandfonline.comresearchgate.net

The resulting optimized structure would provide precise bond lengths and angles. It is anticipated that the pyrimidinone ring would exhibit a planar or near-planar geometry, a common feature for such aromatic heterocyclic systems. The ethoxy and ethynyl (B1212043) substituents would be positioned in the plane of the ring to maximize conjugation and minimize steric hindrance. The table below presents hypothetical, yet realistic, optimized geometric parameters for the core pyrimidinone structure based on DFT calculations of similar molecules.

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.38 | N1-C2-N3 | 116.0 |

| C2-N3 | 1.39 | C2-N3-C4 | 125.0 |

| N3-C4 | 1.34 | N3-C4-C5 | 115.0 |

| C4-C5 | 1.45 | C4-C5-C6 | 120.0 |

| C5-C6 | 1.37 | C5-C6-N1 | 122.0 |

| C6-N1 | 1.36 | C6-N1-C2 | 122.0 |

| C2=O7 | 1.24 | N1-C2=O7 | 122.0 |

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. wuxibiology.comresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. wjarr.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidinone ring and the ethoxy group, which is an electron-donating group. The LUMO, conversely, is likely to be distributed over the pyrimidinone ring and the electron-withdrawing ethynyl group. The presence of these substituents is expected to modulate the HOMO-LUMO gap. The table below provides predicted FMO energies and the resulting energy gap.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue regions indicate low electron density and positive potential, prone to nucleophilic attack. Green and yellow areas represent neutral and slightly electron-rich regions, respectively.

For this compound, the ESP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidinone ring, highlighting these as the primary sites for electrophilic interaction. The hydrogen atom attached to the N1 nitrogen would exhibit a positive potential (blue), indicating its acidic nature. The ethynyl group would also contribute to the electronic landscape, with the terminal hydrogen potentially showing a slightly positive character.

Conformational Analysis and Tautomerism Studies

Molecules are not static entities and can exist in various spatial arrangements (conformations) and isomeric forms (tautomers). Understanding these dynamics is crucial for a complete picture of a molecule's behavior.

Pyrimidin-2(1H)-one can exist in different tautomeric forms, primarily the keto (amide) and enol (iminol) forms. researchgate.nettandfonline.com The keto form, this compound, is generally the more stable tautomer for pyrimidinones (B12756618), especially in the solid state and in polar solvents. researchgate.netnih.gov However, the enol tautomer, 6-Ethoxy-5-ethynylpyrimidin-2-ol, can also exist in equilibrium.

Computational studies can quantify the relative energies of these tautomers and the energy barrier for their interconversion. It is predicted that the keto tautomer of this compound would be significantly more stable than its enol counterpart. The energy difference is influenced by factors such as aromaticity and solvation. The transition state for the tautomerization would involve the intramolecular transfer of a proton from the N1 nitrogen to the carbonyl oxygen. The table below presents a hypothetical energetic comparison of the two main tautomers.

| Tautomer | Predicted Relative Energy (kcal/mol) | Predicted Population at 298K (%) |

|---|---|---|

| Keto (Amide) Form | 0.0 (Reference) | >99.9 |

| Enol (Iminol) Form | 8.5 | <0.1 |

The ethoxy and ethynyl substituents on the pyrimidinone ring are not fixed in a single orientation and can rotate around their single bonds. The energy required to perform this rotation is known as the rotational barrier.

The rotation of the ethynyl group around the C5-C(ethynyl) bond is expected to have a very low barrier, as the group is cylindrically symmetrical. Therefore, it can be considered to be in a state of nearly free rotation.

The rotation of the ethoxy group around the C6-O(ethoxy) bond is more complex. The energy of the molecule will vary as the C-C bond of the ethyl group rotates. There are likely to be specific low-energy conformations (staggered) and high-energy conformations (eclipsed). DFT calculations can map out the potential energy surface for this rotation, identifying the transition states and the height of the rotational barriers. researchgate.net It is anticipated that the barrier to rotation for the ethoxy group would be modest, on the order of a few kcal/mol, allowing for conformational flexibility at room temperature. nih.govyoutube.com

| Rotation | Predicted Rotational Barrier (kcal/mol) |

|---|---|

| Ethynyl Group (C5-C) | ~0.1 |

| Ethoxy Group (C6-O) | 3 - 5 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For pyrimidine (B1678525) synthesis, these theoretical approaches can map out entire reaction pathways, identify key intermediates, and determine the energetic barriers that govern reaction rates.

Transition State Analysis for Key Synthetic Steps

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy of a reaction step. This is crucial for understanding reaction kinetics and selectivity. For the synthesis of substituted pyrimidines, which can involve complex cyclization and condensation steps, TS analysis helps in identifying the most plausible reaction pathway.

Table 1: Hypothetical Transition State Analysis Data for a Key Pyrimidine Cyclization Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Intramolecular Cyclization | -15.2 | +10.5 | -25.8 | 25.7 |

| Solvent-Assisted Proton Transfer | -25.8 | -5.1 | -30.2 | 20.7 |

Note: This table is illustrative and not based on experimental data for the specific target compound.

Catalytic Cycle Investigations for Metal-Mediated Transformations

Many synthetic routes to complex pyrimidine derivatives employ transition metal catalysts. nih.govmdpi.com Computational modeling is instrumental in mapping out the entire catalytic cycle for these transformations. This involves modeling each step of the cycle, including oxidative addition, reductive elimination, migratory insertion, and ligand exchange. By calculating the energetics of each step, researchers can identify the rate-determining step of the cycle and understand how the catalyst's electronic and steric properties influence its efficiency.

For example, in a palladium-catalyzed cross-coupling reaction to introduce an ethynyl group onto a pyrimidine ring, density functional theory (DFT) calculations can be used to model the interaction of the pyrimidine substrate with the palladium catalyst, the activation of the C-H or C-X bond, and the subsequent coupling with the ethynylating agent. These studies can reveal the active catalytic species and potential catalyst deactivation pathways. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical calculations are excellent for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment over longer timescales. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of molecular motion and intermolecular forces.

Self-Assembly Studies (e.g., on surfaces)

The ability of molecules to self-assemble into ordered structures is of great interest in materials science and nanotechnology. Pyrimidine derivatives, with their hydrogen bonding capabilities and potential for π-π stacking, are excellent candidates for forming self-assembled monolayers (SAMs) on surfaces. nih.govnih.gov

Ligand-Metal Coordination Interactions

These simulations can reveal important information about the coordination geometry, the strength and flexibility of the ligand-metal bonds, and the influence of the solvent on the complex's structure and stability. For instance, MD simulations can be used to study the binding of a pyrimidine-based drug molecule to a metalloenzyme, providing insights into the binding mode and the interactions that contribute to the binding affinity. nih.govnih.gov

Table 2: Hypothetical Interaction Energy Data from MD Simulations of a Pyrimidine Derivative

| Interaction Type | System | Average Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Dimer in Water | -5.8 |

| π-π Stacking | Dimer in Water | -3.2 |

| Coordination to Cu(II) | Complex in Water | -85.6 |

| Adsorption on Graphene | Monolayer in Vacuum | -22.5 per molecule |

Note: This table is illustrative and not based on experimental data for the specific target compound.

Derivatives and Analogues of 6 Ethoxy 5 Ethynylpyrimidin 2 1h One: Synthetic Design and Exploratory Research

Design Principles for Structural Modification

The modification of 6-ethoxy-5-ethynylpyrimidin-2(1H)-one is a rational process guided by established medicinal chemistry strategies. These include bioisosteric replacements to modulate physicochemical properties, diversification of the core scaffold to explore new interactions, and scaffold hopping to access novel chemical entities.

Bioisosteric Replacements of Ethynyl (B1212043) and Ethoxy Groups

For the ethynyl group , a common bioisostere is the cyano (-C≡N) group . This substitution maintains the linear geometry and electronic nature of the ethynyl moiety. Another potential replacement is a small, halogenated alkyl group such as a trifluoromethyl (-CF3) group , which can mimic the electronic-withdrawing properties of the alkyne. The rationale for these replacements often lies in improving metabolic stability or altering target-binding interactions.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Ethynyl (-C≡CH) | Cyano (-C≡N) | Maintains linear geometry and electronics. |

| Trifluoromethyl (-CF3) | Mimics electron-withdrawing nature, potentially improves metabolic stability. | |

| Ethoxy (-OCH2CH3) | Methoxy (-OCH3), Isopropoxy (-OCH(CH3)2) | Probes steric limitations of the binding site. |

| Ethylthio (-SCH2CH3) | Alters hydrogen bonding capacity and polarity. | |

| Ethylamino (-NHCH2CH3) | Introduces hydrogen bond donor capability. | |

| Trifluoromethoxy (-OCF3) | Enhances metabolic stability and modulates lipophilicity. |

Diversification of the Pyrimidinone Ring Substitution Pattern

Systematic modification of the pyrimidinone core is a crucial strategy to establish a comprehensive structure-activity relationship (SAR). This involves introducing a variety of substituents at different positions of the pyrimidinone ring to explore the impact on biological activity. For instance, alkyl or aryl groups could be introduced at the N1 or N3 positions to probe for additional binding interactions. Halogenation at available positions on the ring can also be explored to modulate the electronic properties of the scaffold.

Scaffold Hopping Strategies

Scaffold hopping is a powerful technique in drug discovery that involves replacing the central core of a molecule with a different, isofunctional scaffold. nih.govresearchgate.netnih.govnamiki-s.co.jp This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. Starting from the this compound scaffold, several hopping strategies can be envisioned. One approach is to replace the pyrimidinone ring with other heterocyclic systems that can maintain a similar spatial arrangement of the key ethoxy and ethynyl pharmacophores. Examples of potential replacement scaffolds include pyridinones, pyrazinones, or even non-aromatic, conformationally constrained ring systems. The goal of scaffold hopping is to identify new core structures that can serve as a foundation for further optimization.

Synthesis of Novel Analogue Libraries

The successful implementation of the design principles outlined above relies on robust and versatile synthetic methodologies that allow for the efficient generation of diverse analogue libraries.

Functionalization at the Ethynyl Terminus

The terminal alkyne of the 5-ethynyl group is a versatile functional handle that can be readily modified using a variety of well-established chemical transformations. The Sonogashira cross-coupling reaction is a particularly powerful tool for this purpose, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. This allows for the systematic exploration of the steric and electronic requirements of the binding pocket in this region of the molecule. Furthermore, the terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate triazole-containing analogues.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) cocatalyst, base | Aryl-substituted alkyne |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide, Cu(I) catalyst | 1,2,3-Triazole |

| Mannich Reaction | Formaldehyde, secondary amine | Propargylamine |

Derivatization of the Pyrimidinone Heterocycle

The pyrimidinone core is a versatile scaffold in medicinal chemistry, amenable to various synthetic modifications to explore structure-activity relationships. Research into pyrimidinone chemistry has established several general strategies for its derivatization. These methods, while not always starting from this compound itself, illustrate the chemical feasibility of modifying the core heterocycle.

One common approach involves the multicomponent Biginelli reaction or its variations, which allows for the synthesis of diverse 3,4-dihydropyrimidin-2(1H)-ones by condensing an aromatic aldehyde, a β-ketoester, and urea (B33335). researchgate.net This method provides a straightforward entry to derivatives with various substituents at the 4- and 5-positions of the pyrimidinone ring. researchgate.net

Another synthetic strategy involves building the pyrimidinone ring from acyclic precursors. For instance, 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones can be synthesized from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines. nih.gov This route offers a modular approach to introduce diversity at the N1 and C4 positions. nih.gov Furthermore, existing heterocyclic systems can be transformed into pyrimidinones (B12756618). An example is the reaction of a 1,3-oxazin-4-one with ammonium (B1175870) acetate (B1210297) to yield a 1,6-dihydropyrimidin-5-yl derivative, demonstrating ring transformation as a viable derivatization pathway. mdpi.com

Functionalization can also occur by building upon a pre-formed pyrimidine (B1678525) ring. Thienopyrimidine derivatives, which contain a fused pyrimidinone ring, have been synthesized starting from α,β-unsaturated ketones and cyanothioacetamide. nih.govmdpi.com The resulting thienopyridines can be further cyclized and modified to produce complex pyrimidinone-containing heterocycles, showcasing the potential for creating fused-ring analogues. nih.govmdpi.com These established synthetic routes highlight the chemical tractability of the pyrimidinone heterocycle for generating diverse libraries of analogues for biological screening.

Exploratory Biological Research at the Molecular and Cellular Level

In Vitro Enzyme Inhibition Studies (e.g., kinase modulation)

Derivatives of pyrimidine and related fused heterocycles have been a significant focus of research for the development of enzyme inhibitors, particularly targeting protein kinases, which play a crucial role in cellular signaling. nih.govnih.gov The furanopyrimidine scaffold, which is structurally related to pyrimidinones, has been identified as a suitable starting point for the discovery of kinase inhibitors. nih.gov

One area of investigation has been the inhibition of the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases. nih.gov Researchers have developed furanopyrimidine-based compounds that act as dual MER/AXL kinase inhibitors. nih.gov Structure-activity relationship (SAR) exploration of these compounds revealed that modifications at several positions on the scaffold are critical for potent inhibition. For example, Sonogashira coupling was used to introduce a 1H-pyrazol-4-yl group onto the core scaffold, which was a key step in generating potent inhibitors. nih.gov

In a separate line of research, novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit c-Src kinase. nih.gov Several compounds from this series demonstrated potent inhibitory activity against the enzyme. nih.gov Specifically, compounds featuring a 2-(3,5-dimethoxyphenylamino) substituent showed strong inhibition, highlighting the importance of the aniline (B41778) moiety in binding to the kinase. nih.gov

Table 1: Examples of Pyrimidine-based Kinase Inhibitors and Their Targets This table is generated based on data from cited research articles.

Cell-Based Assays for Cellular Pathway Perturbation (e.g., signal transduction interference)

The biological effects of pyrimidinone derivatives are frequently assessed using cell-based assays to understand their impact on cellular functions and signaling pathways. These assays provide crucial information on a compound's activity in a more complex biological environment than in vitro enzyme assays.

For instance, the cytotoxicity of pyrimidinone-related compounds has been evaluated against various cancer cell lines. nih.govmdpi.com Benzopyranone derivatives containing different amino side chains were tested against human carcinoma (A549) and normal (LL47) lung cell lines. nih.gov The results showed that several of these compounds exhibited anticancer activity, with one derivative showing high selectivity for the cancer cell line over the normal cell line. nih.gov Further investigation using flow cytometry indicated that these compounds could arrest the cell cycle, demonstrating a direct interference with the cell's proliferative machinery. nih.gov Similarly, 2-amino-4,6-diphenylnicotinonitriles, which are structurally related to pyrimidines, have demonstrated significant cytotoxicity against breast cancer cell lines. mdpi.com

In the context of kinase inhibitors, cell-based assays are used to confirm that enzyme inhibition translates to a functional effect in cells. The antitumor efficacy of dual MER/AXL furanopyrimidine inhibitors was examined in a murine colon tumor MC38 syngeneic model. nih.gov These studies showed that the compounds could inhibit tumor growth. nih.gov Moreover, they demonstrated immunomodulatory activity by increasing the expression of total T-cells, cytotoxic CD8+ T-cells, and helper CD4+ T-cells, indicating a perturbation of the tumor immune microenvironment. nih.gov

Investigations of Molecular Binding Interactions with Biological Targets

Understanding how a molecule interacts with its biological target is fundamental for rational drug design and optimization. Computational methods, such as molecular docking, are frequently employed to predict and analyze the binding modes of pyrimidinone derivatives within the active sites of their target proteins.

In the development of dual MER/AXL kinase inhibitors, molecular modeling studies were instrumental in guiding the hit-to-lead optimization process. nih.gov These computational insights helped researchers design modifications to the furanopyrimidine scaffold to enhance binding affinity and selectivity. nih.gov Similarly, molecular docking studies were used to guide the design and synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of soybean lipoxygenase. nih.gov

These computational investigations can provide detailed hypotheses about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in a study of a celastrol (B190767) derivative, molecular docking was used to forecast the binding mode with its target, the sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), revealing similarities to the binding of a known inhibitor. mdpi.com Such studies are crucial for understanding structure-activity relationships and for designing next-generation compounds with improved potency and specificity.

Evaluation of Antioxidant Modulatory Potential (In Vitro)

Several studies have investigated the in vitro antioxidant potential of pyrimidine and pyrimidinone derivatives. nih.govijpsonline.comrasayanjournal.co.in Antioxidants can neutralize harmful free radicals, and compounds with this activity are of interest for their potential to mitigate oxidative stress. ijpsonline.comresearchgate.net A variety of standard in vitro assays are used to quantify this potential.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common methods used. nih.govijpsonline.comrasayanjournal.co.in In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. researchgate.net Studies on novel pyrimidine derivatives have shown that some compounds exhibit significant DPPH radical scavenging activity, sometimes comparable to the standard antioxidant, ascorbic acid. rasayanjournal.co.in

Other assays are also employed to provide a broader picture of antioxidant capacity. These include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, nitric oxide scavenging, and superoxide (B77818) radical scavenging methods. ijpsonline.comrasayanjournal.co.in Furthermore, the ability to inhibit lipid peroxidation is another important measure of antioxidant potential. nih.gov For example, a series of pyrido[2,3-d]pyrimidine derivatives were found to be strong inhibitors of lipid peroxidation induced by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), even though they did not interact significantly with the DPPH radical. nih.gov This highlights the importance of using multiple assays to evaluate the different mechanisms through which a compound can exert antioxidant effects.

Table 2: In Vitro Antioxidant Activity of Selected Pyrimidine Derivatives This table is generated based on data from cited research articles.

| Compound Class | Assay Method | Observed Activity | Reference |

|---|---|---|---|

| Aryl substituted pyrimidinones | DPPH radical scavenging | Potent antioxidant activity reported for most compounds. | |

| Pyrido[2,3-d]pyrimidines | DPPH, AAPH-induced lipid peroxidation | No significant DPPH interaction, but strong inhibition of lipid peroxidation. | nih.gov |

| Chalcone-derived pyrimidines | DPPH, Nitric Oxide scavenging, Superoxide radical scavenging | Some compounds showed remarkable antioxidant properties, surpassing ascorbic acid. | rasayanjournal.co.in |

| Chromenopyrimidinethiones | DPPH, ABTS | Significant DPPH radical scavenging activity. | ijpsonline.com |

Conclusion and Future Research Directions

Summary of Key Contributions to the Field

While specific research on 6-Ethoxy-5-ethynylpyrimidin-2(1H)-one is not extensively documented in publicly available literature, its structural motifs—a pyrimidinone core, an ethoxy group, and an ethynyl (B1212043) substituent—suggest its potential to contribute significantly to medicinal chemistry and materials science. Pyrimidinone derivatives are known for a wide range of biological activities, including acting as antihypertensive, anti-inflammatory, and anti-proliferative agents. nih.gov The ethynyl group is a versatile functional group in organic synthesis, often utilized in "click" chemistry, a powerful tool for creating complex molecules with diverse applications. nih.gov

The combination of these features in this compound suggests its potential as a building block for the synthesis of novel bioactive compounds and functional materials. Its contributions can be anticipated in the development of new therapeutic agents and in the creation of advanced materials with tailored properties.

Identification of Unexplored Synthetic Avenues

The synthesis of this compound likely involves multi-step processes common in heterocyclic chemistry. Based on established synthetic routes for similar pyrimidinone derivatives, several unexplored avenues for its synthesis can be identified. nih.govbeilstein-journals.org

One potential route could involve the construction of the pyrimidinone ring followed by the introduction of the ethynyl group. For instance, a common method for synthesizing 2(1H)-pyrimidinones involves the condensation of a β-dicarbonyl compound with urea (B33335) or a related derivative. Subsequent functionalization at the 5-position could be achieved through various cross-coupling reactions to introduce the ethynyl moiety.

Alternative strategies could explore the use of a precursor already containing the ethynyl group, which is then used to construct the pyrimidinone ring. The efficiency and scalability of these potential routes remain to be explored, offering fertile ground for synthetic organic chemists.

| Synthetic Strategy | Key Precursors | Potential Advantages |

| Post-functionalization | Substituted pyrimidinone, Ethynylating agent | Modular approach allowing for late-stage diversification |

| Pre-functionalization | Ethynyl-containing β-dicarbonyl compound, Urea derivative | Convergent synthesis potentially leading to higher overall yields |

Advanced Characterization Techniques for Structural Elucidation

The definitive structural elucidation of this compound and its derivatives would rely on a suite of advanced characterization techniques. While standard methods like NMR and mass spectrometry provide fundamental structural information, more sophisticated techniques can offer deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. For solid-state characterization, X-ray crystallography would provide unequivocal proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) could be employed to study the morphology and surface properties of materials derived from this compound. mdpi.com

| Technique | Information Obtained |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, unambiguous assignment of proton and carbon signals |

| X-ray Crystallography | Three-dimensional molecular structure, intermolecular interactions |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography of solid materials |

| Atomic Force Microscopy (AFM) | High-resolution surface imaging and measurement of surface properties |

Emerging Applications in Material Science and Supramolecular Chemistry

The presence of the ethynyl group in this compound opens up exciting possibilities for its application in material science and supramolecular chemistry. The ethynyl moiety can participate in polymerization reactions to form novel polymers with potentially interesting electronic and optical properties.

Furthermore, the pyrimidinone core, with its hydrogen bonding capabilities, can be exploited in the design of self-assembling supramolecular structures. These structures could find applications in areas such as drug delivery, sensing, and catalysis. The combination of the polymerizable ethynyl group and the self-assembling pyrimidinone core makes this compound a promising candidate for the development of functional organic materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Broader Impact on Heterocyclic Chemistry Research

Research into compounds like this compound contributes to the broader field of heterocyclic chemistry by expanding the toolbox of available building blocks for synthesis and by providing new insights into the structure-property relationships of functionalized pyrimidines. The development of novel synthetic methods for such compounds can have a ripple effect, enabling the synthesis of a wide range of other heterocyclic molecules. youtube.com

Moreover, the exploration of the biological and material properties of this and related compounds can lead to the discovery of new therapeutic agents and advanced materials, further highlighting the importance of fundamental research in heterocyclic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.